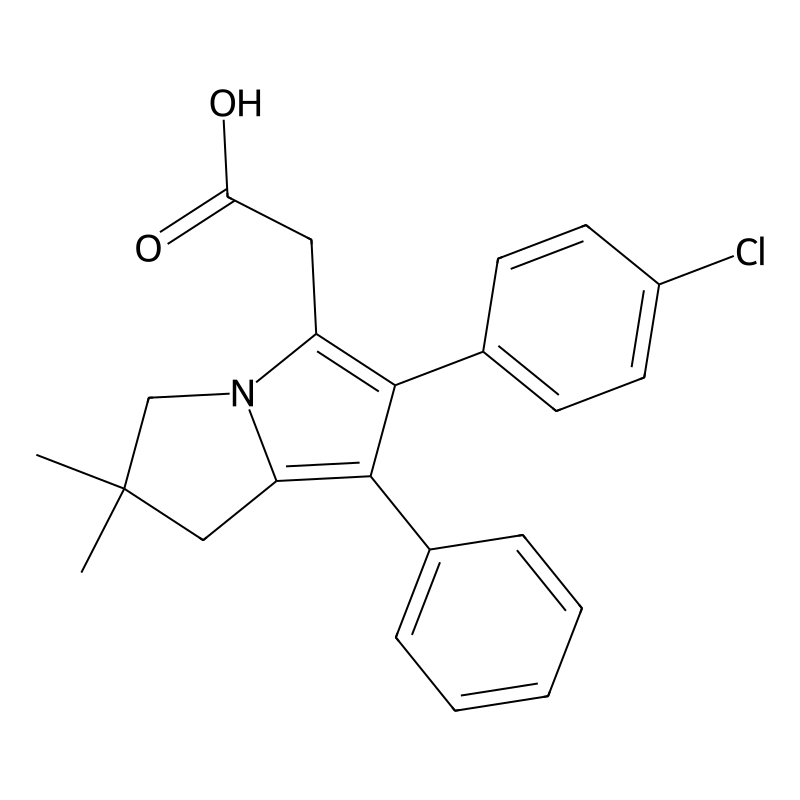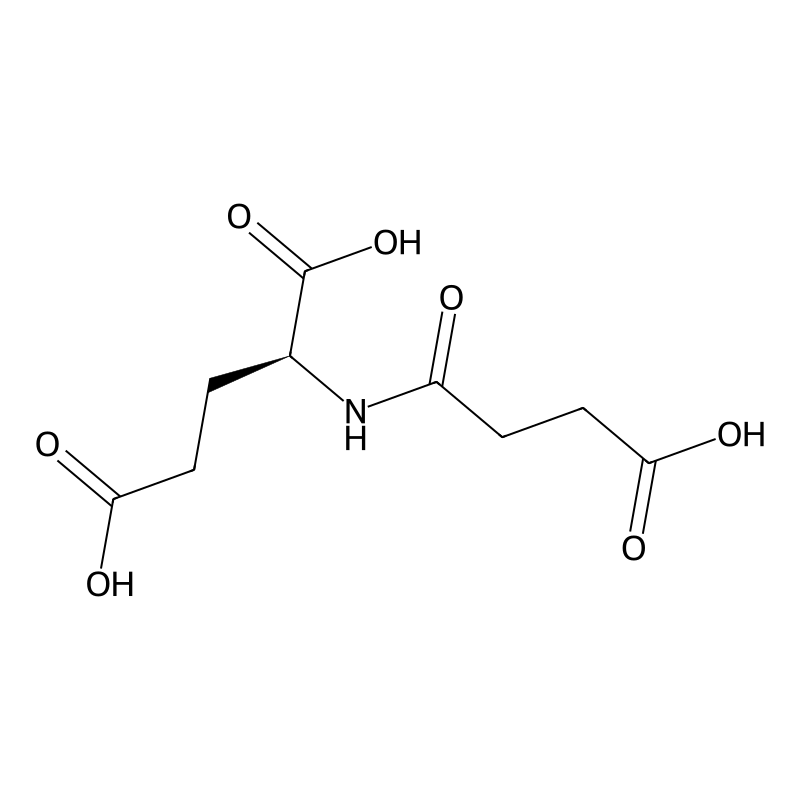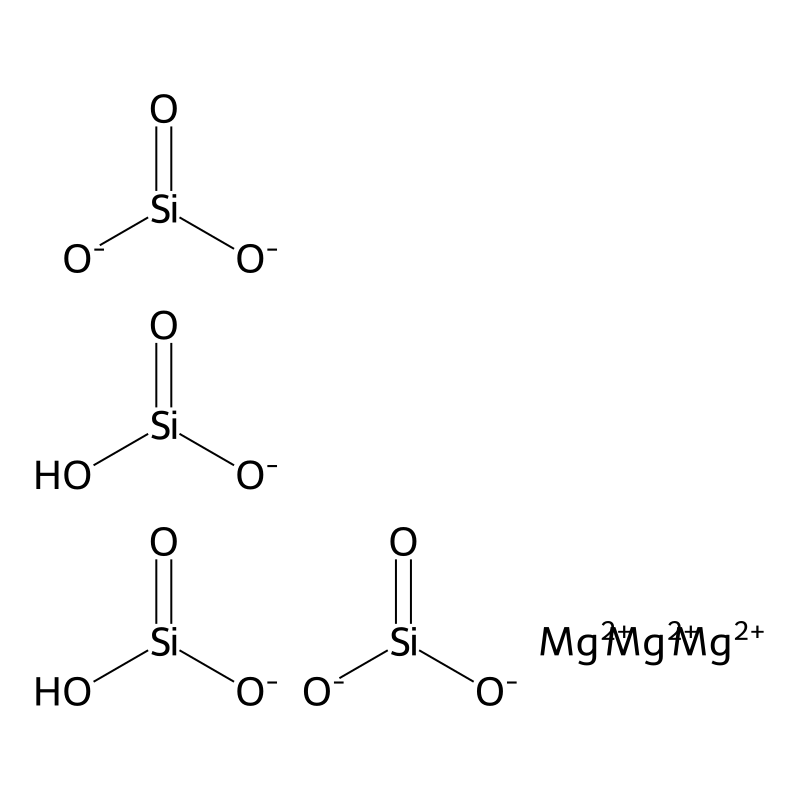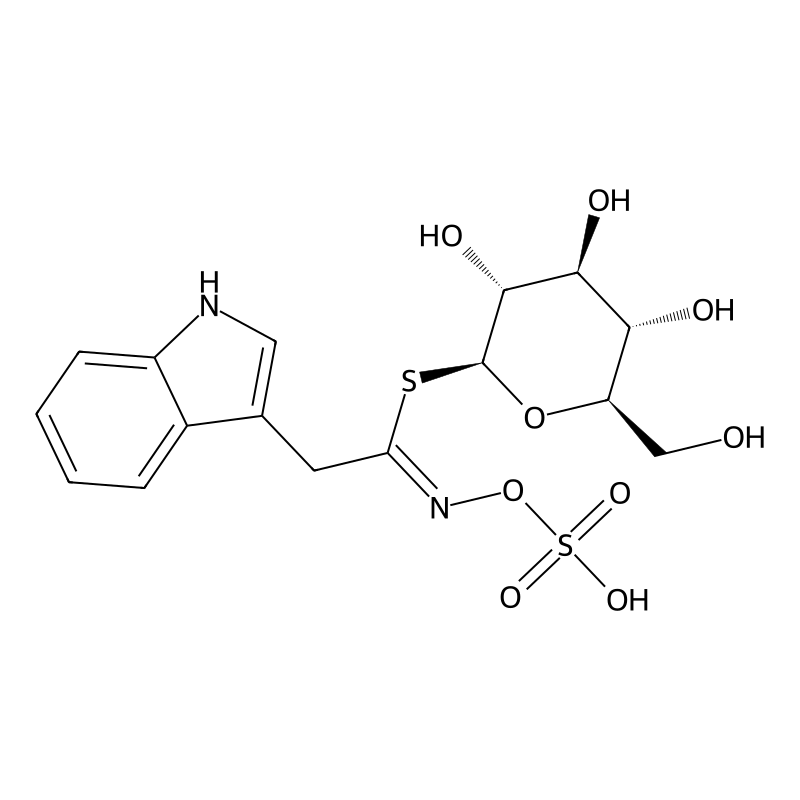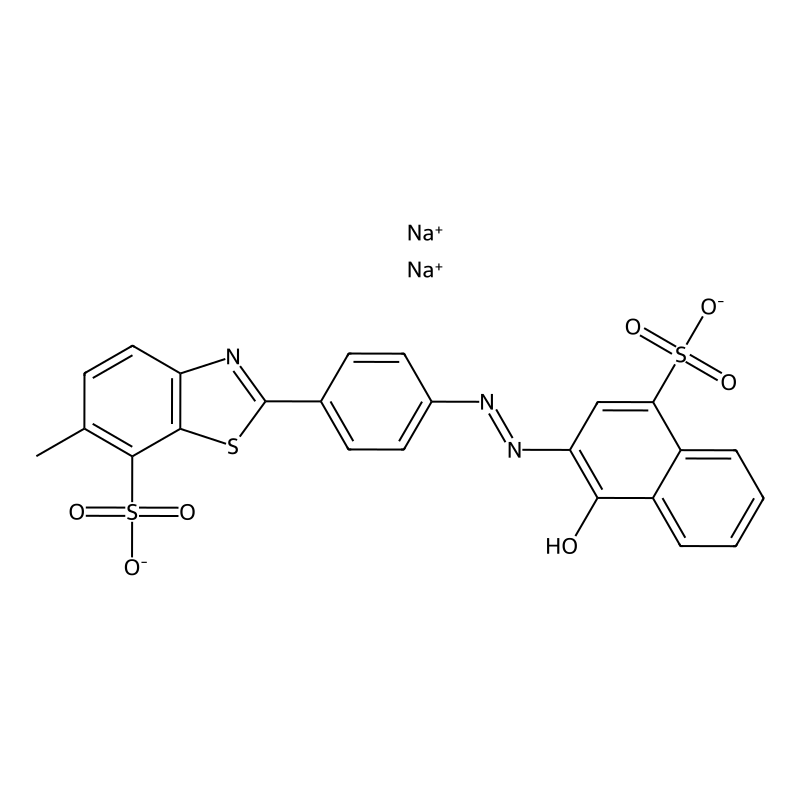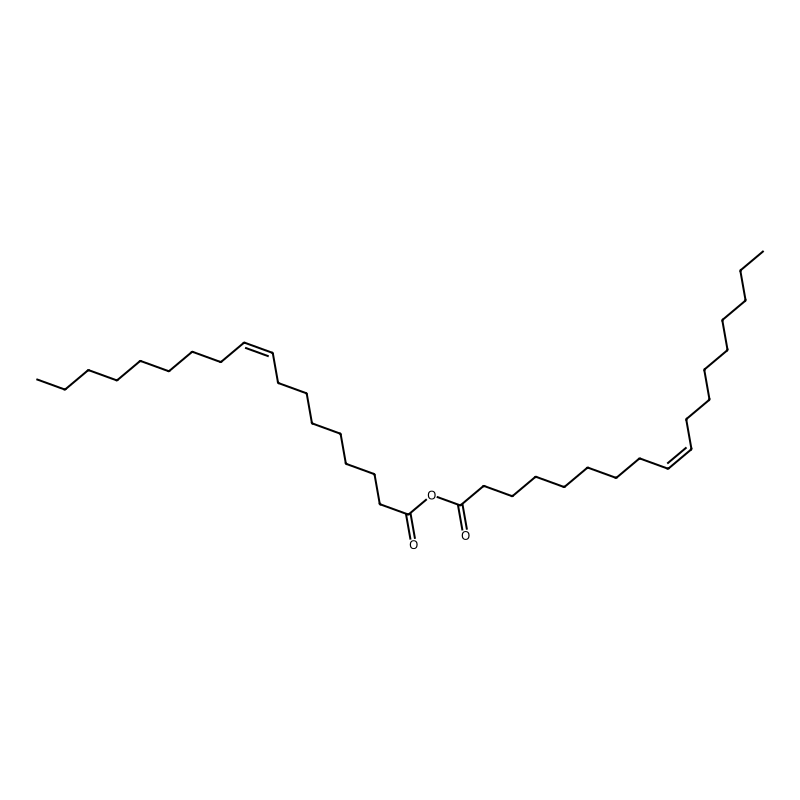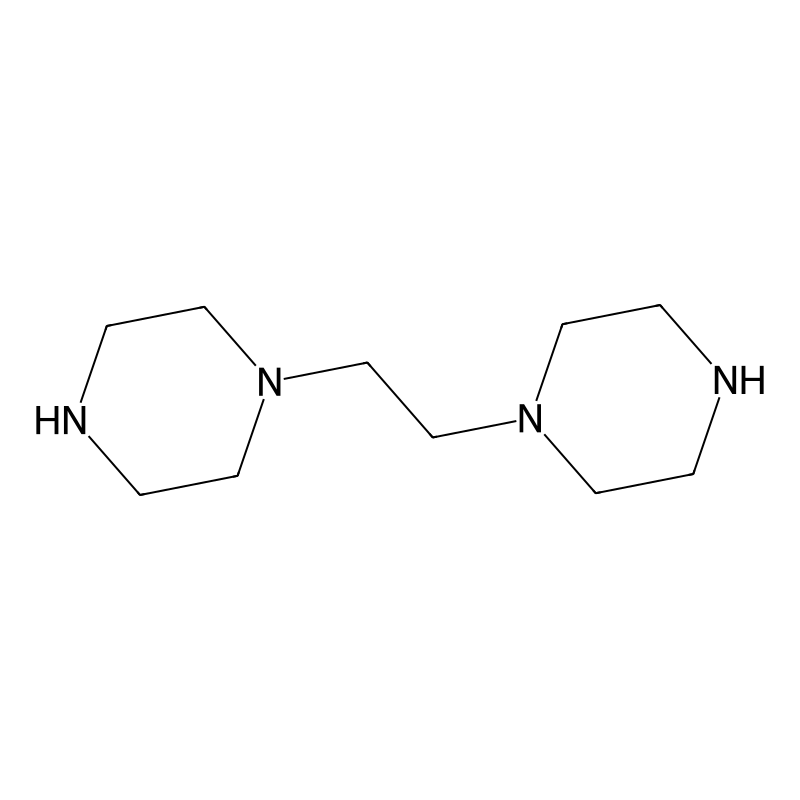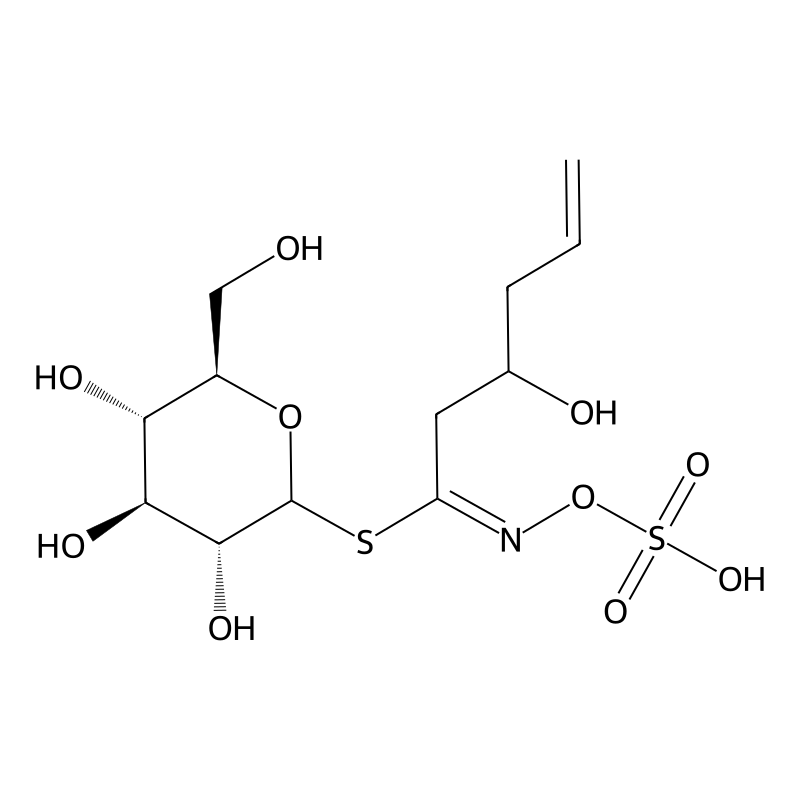Temocillin
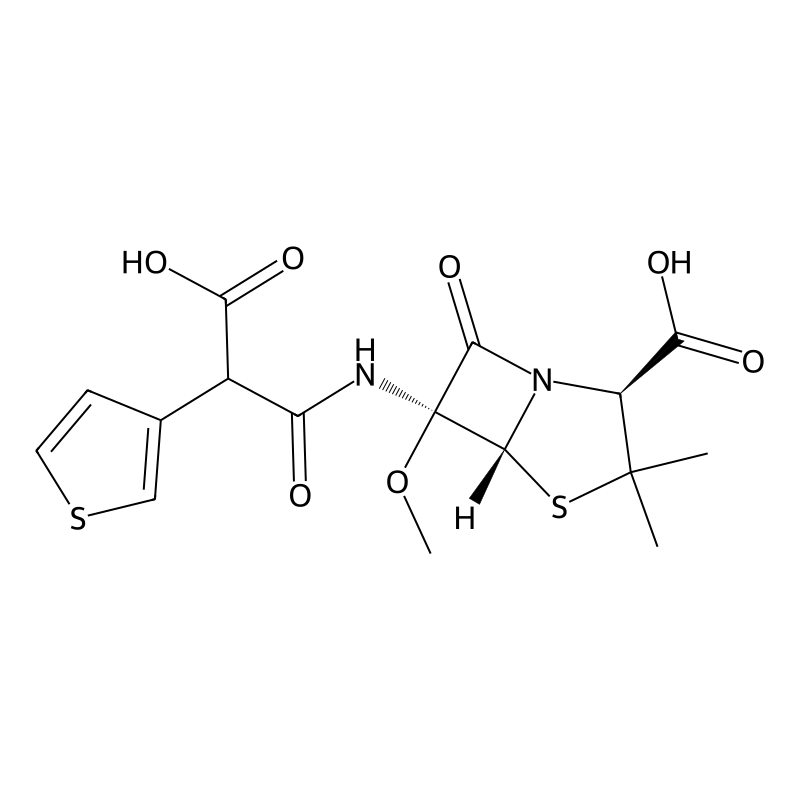
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Effectiveness against Multidrug-resistant Enterobacterales
Temocillin exhibits remarkable activity against extended-spectrum beta-lactamase (ESBL)-producing, AmpC beta-lactamase (AmpC)-producing, and even KPC carbapenemase-producing Enterobacterales, which are considered serious public health threats []. This broad spectrum of activity against multidrug-resistant (MDR) strains makes Temocillin a valuable tool for researchers investigating alternative treatment options for infections caused by these difficult-to-treat pathogens.
Potential for Antimicrobial Stewardship
Due to its narrow spectrum, Temocillin offers several advantages in the context of antimicrobial stewardship. Unlike broad-spectrum antibiotics, Temocillin is less likely to disrupt the gut microbiota, thereby reducing the risk of Clostridioides difficile infections (CDI) []. This makes it a potentially safer option for treating susceptible infections, promoting judicious antibiotic use and preserving the efficacy of last-resort antibiotics like carbapenems.
Exploring Different Treatment Settings
Research is ongoing to explore the effectiveness of Temocillin in various clinical settings. Studies have shown promising results for:
- Urinary tract infections (UTIs): Temocillin has demonstrated comparable efficacy to other commonly used antibiotics for UTIs while causing less disruption to the gut microbiota [].
- Intra-abdominal infections: Its good penetration into bile and peritoneal fluid makes Temocillin a potential candidate for treating intra-abdominal infections [].
- Outpatient treatment: Due to its favorable safety profile and potential for oral administration, Temocillin might be suitable for treating certain infections in outpatient settings, reducing the burden on healthcare systems [].
Temocillin is a semi-synthetic penicillin derived from ticarcillin, first introduced in 1981 []. It stands out for its effectiveness against certain Gram-negative bacteria, including those resistant to other antibiotics like Extended-Spectrum β-Lactamases (ESBLs) [, ]. This characteristic makes it a promising candidate in the fight against antibiotic resistance [].
Molecular Structure Analysis
Temocillin's structure features a core β-lactam ring common to penicillin antibiotics. This ring is crucial for its mechanism of action. Additionally, a methoxy group attached to the 6th carbon position (C-6) differentiates Temocillin from other penicillins []. This unique feature contributes to its resistance to β-lactamase enzymes produced by some bacteria, allowing it to function where other penicillins might fail [].
Chemical Reactions Analysis
The exact synthesis process for Temocillin is commercially confidential []. However, scientific research explores the development of new synthetic routes to improve production efficiency []. Studies have also investigated Temocillin's degradation pathways, which can inform storage and handling practices [].
Physical And Chemical Properties Analysis
Temocillin is a white crystalline powder with a reported melting point of 202-204 °C []. It exhibits good water solubility but limited solubility in organic solvents [].
Like other β-lactam antibiotics, Temocillin disrupts bacterial cell wall synthesis by inhibiting enzymes called penicillin-binding proteins (PBPs) []. This inhibition prevents bacteria from building a strong cell wall, leading to cell death. The C-6 methoxy group in Temocillin's structure protects it from degradation by certain β-lactamase enzymes, allowing it to function against resistant bacteria [].
